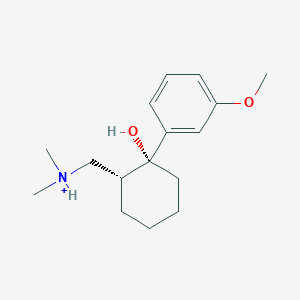
(R,R)-tramadol(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (R,R)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R,R)-tramadol. It is an enantiomer of a (S,S)-tramadol(1+).
Aplicaciones Científicas De Investigación
Pain Management
(R,R)-tramadol(1+) is primarily used for:
- Moderate to Severe Pain : It is indicated for acute and chronic pain management, including postoperative pain, cancer-related pain, and pain associated with conditions like fibromyalgia.
- Neuropathic Pain : Due to its dual action on the opioid and monoaminergic systems, it has shown efficacy in treating neuropathic pain syndromes.
Case Studies
- Postoperative Pain Control : A study involving patients undergoing orthopedic surgery demonstrated that (R,R)-tramadol(1+) significantly reduced postoperative pain scores compared to placebo, with fewer side effects such as nausea and sedation .
- Chronic Pain Conditions : In patients with fibromyalgia, (R,R)-tramadol(1+) improved pain levels and overall quality of life metrics over a 12-week treatment period .
Pharmacokinetics
The pharmacokinetic profile of (R,R)-tramadol(1+) includes rapid absorption and distribution. Peak plasma concentrations are typically reached within 1-2 hours post-administration. The drug exhibits a bioavailability of approximately 75%, influenced by first-pass metabolism .
Safety and Tolerability
While (R,R)-tramadol(1+) is generally well-tolerated, it is not devoid of side effects. Common adverse reactions include:
- Dizziness
- Nausea
- Constipation
Risk of Abuse : Like all opioids, there is a potential for misuse and dependence; therefore, careful patient selection and monitoring are crucial .
Comparative Efficacy
In comparison to other analgesics:
| Analgesic | Mechanism | Efficacy in Moderate Pain | Side Effects |
|---|---|---|---|
| (R,R)-tramadol(1+) | Opioid + SNRI | High | Moderate |
| Morphine | Opioid | Very High | High (respiratory depression) |
| Ibuprofen | NSAID | Moderate | Low |
Propiedades
Fórmula molecular |
C16H26NO2+ |
|---|---|
Peso molecular |
264.38 g/mol |
Nombre IUPAC |
[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m1/s1 |
Clave InChI |
TVYLLZQTGLZFBW-ZBFHGGJFSA-O |
SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
SMILES isomérico |
C[NH+](C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
SMILES canónico |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















